molecular formula C13H14ClN B1341604 (3-Phenylphenyl)methanamine hydrochloride CAS No. 870837-46-0

(3-Phenylphenyl)methanamine hydrochloride

Cat. No. B1341604
M. Wt: 219.71 g/mol
InChI Key: LGGFUBODWRKTQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of (3-Phenylphenyl)methanamine hydrochloride is C13H14ClN. The exact molecular structure couldn’t be found in the search results.

Scientific Research Applications

Photocytotoxic Properties and Cellular Imaging

Iron(III) complexes incorporating derivatives of phenylmethanamine exhibit remarkable photocytotoxicity under red light, making them potent for applications in cellular imaging and photodynamic therapy. These complexes, by generating reactive oxygen species, offer a new approach to targeting cancer cells, showing significant apoptosis in various cell lines (Basu et al., 2014).

Catalytic Applications

Derivatives of phenylmethanamine have been synthesized and used in unsymmetrical pincer palladacycles, showing good activity and selectivity in catalytic applications. These findings suggest a versatile role in organic synthesis and catalysis, expanding the potential of palladacycles in various chemical reactions (Roffe et al., 2016).

Hydrogenation Reactions

N-heterocyclic ruthenium(II) complexes featuring phenylquinazolin derivatives, synthesized from phenylmethanamine, have shown excellent performance in transfer hydrogenation of acetophenone derivatives. These results highlight the utility of these complexes in hydrogenation reactions, offering high conversions and turnover frequencies with minimal catalyst usage (Karabuğa et al., 2015).

Synthesis of New Derivatives

Research on phenylcyclopentylmethanamine derivatives has indicated a broad spectrum of biological activity, prompting the synthesis of new compounds. These efforts contribute to the exploration of novel therapeutic agents, underscoring the chemical versatility of phenylmethanamine derivatives (Aghekyan et al., 2013).

Mechanistic Studies in Organic Reactions

Computational and mechanistic studies on reactions involving diphenylamine derivatives, such as the formation of 1,4-benzodiazepine-2,5-diones, provide insights into the reaction pathways and the role of catalysts. These studies not only enhance our understanding of organic reaction mechanisms but also assist in the development of more efficient synthetic strategies (Zhou & Li, 2019).

Safety And Hazards

While specific safety and hazard information for (3-Phenylphenyl)methanamine hydrochloride was not found, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

(3-phenylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGFUBODWRKTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590010
Record name 1-([1,1'-Biphenyl]-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenylphenyl)methanamine hydrochloride

CAS RN

870837-46-0
Record name [1,1′-Biphenyl]-3-methanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870837-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-([1,1'-Biphenyl]-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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